molecular formula C18H26ClN3O2 B610700 Saxagliptin hydrochloride CAS No. 709031-78-7

Saxagliptin hydrochloride

Cat. No. B610700
M. Wt: 351.875
InChI Key: TUAZNHHHYVBVBR-IGSRIJEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saxagliptin hydrochloride is an orally bioavailable, potent, selective, and competitive inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity . It is used with proper diet and exercise to treat high blood sugar (glucose) levels in patients with type 2 diabetes .


Molecular Structure Analysis

The molecular structure of Saxagliptin hydrochloride can be found in various scientific databases . Unfortunately, I cannot provide a visual representation of the structure.


Chemical Reactions Analysis

Saxagliptin is metabolized into an active mono-hydroxy metabolite . Various analytical methods have been developed for the determination of Saxagliptin in different mediums .

Scientific Research Applications

  • Pharmaceutical Development and Excipient Compatibility : Saxagliptin hydrochloride is effective as an oral hypoglycemic agent but is chemically unstable due to intramolecular cyclisation. Research by Gurav and Bhatia (2020) highlights the importance of selecting compatible excipients to minimize the formation of cyclicamidine, a byproduct of saxagliptin's instability. The study utilized high-performance liquid chromatography for assessing saxagliptin's compatibility with certain pharmaceutical excipients (Gurav & Bhatia, 2020).

  • Mechanism of Action and Clinical Efficacy : Saxagliptin acts as a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). Deacon and Holst (2009) described its role in enhancing the action of incretin hormones, which leads to improved β-cell function and suppressed glucagon secretion. Clinical trials have demonstrated its efficacy in both monotherapy and combination therapy with other oral antidiabetic agents (Deacon & Holst, 2009).

  • Metabolism and Cytochrome P450 Interaction : The metabolism and disposition of saxagliptin were studied by Su et al. (2012), who found that it is primarily metabolized to an active metabolite and excreted via the kidneys. The study also indicated that saxagliptin has little potential to inhibit or induce major cytochrome P450 enzymes (Su et al., 2012).

  • Nanoparticle Formulation for Brain Targeting : Fernandes et al. (2018) explored the use of saxagliptin in the therapy of Alzheimer's disease. They developed chitosan-l-valine conjugated nanoparticles encapsulating saxagliptin, which showed enhanced brain uptake in rats compared to pure saxagliptin (Fernandes et al., 2018).

  • Pharmacokinetics and Pharmacodynamics : Boulton (2016) reviewed the pharmacokinetic and pharmacodynamic profile of saxagliptin, highlighting its oral bioavailability, half-life supporting once-daily dosing, and the need for dose adjustment in patients with renal impairment (Boulton, 2016).

  • Buccal Patch Formulation for Improved Bioavailability : Namrata et al. (2016) formulated a mucoadhesive buccal patch of saxagliptin hydrochloride, aiming to improve its bioavailability and efficacy. Their study utilized various polymers and techniques for the development of these patches (Namrata, Gondkar, & Saudagar, 2016).

  • Combined Therapy with Glibenclamide : Sisode, Jain, and Prajapati (2016) discussed the combined therapy of saxagliptin hydrochloride and glibenclamide in treating type-2 diabetes, highlighting the synergistic effects and reduced dosage requirements (Sisode, Jain, & Prajapati, 2016).

  • Preclinical Pharmacokinetic Studies : Fura et al. (2009) conducted pharmacokinetic studies in rats, dogs, and monkeys to predict saxagliptin's human pharmacokinetics, noting its rapid absorption and bioavailability (Fura et al., 2009).

Safety And Hazards

Saxagliptin hydrochloride may cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer and damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Saxagliptin is used as monotherapy or in combination with other drugs for the treatment of type 2 diabetes. It does not appear to decrease the risk of heart attacks or strokes . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping Saxagliptin and trying a different treatment .

properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZNHHHYVBVBR-NHKADLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991191
Record name Saxagliptin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saxagliptin hydrochloride

CAS RN

709031-78-7
Record name Saxagliptin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709031787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saxagliptin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SAXAGLIPTIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J84YIX6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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